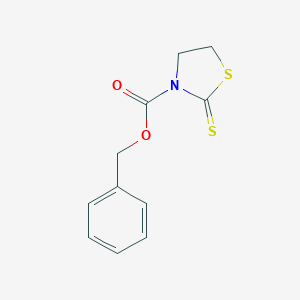

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate

Description

Properties

IUPAC Name |

benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c13-10(12-6-7-16-11(12)15)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGJIAGILJYTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507526 | |

| Record name | Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74058-68-7 | |

| Record name | Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate typically involves the reaction of benzylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Types of Reactions:

Oxidation: Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Substituted thiazolidines.

Scientific Research Applications

Pharmaceutical Applications

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate is primarily recognized for its role as a pharmaceutical intermediate. It is utilized in the synthesis of biologically active compounds, particularly those exhibiting antifungal and antibacterial properties. The compound serves as a precursor for developing novel drugs targeting various diseases.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds demonstrate significant antimicrobial activity. A study highlighted the efficacy of thiazolidinones against various bacterial strains, suggesting that benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate could be a valuable scaffold for designing new antimicrobial agents .

Anti-inflammatory Properties

Thiazolidin derivatives have been investigated for their anti-inflammatory effects. In particular, compounds containing the thiazolidine ring exhibit inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate can be achieved through various methodologies, often involving multicomponent reactions or condensation techniques. Here are some notable synthetic routes:

Multicomponent Reactions

A common approach involves the reaction of thioketones with amines and carboxylic acids under mild conditions to yield thiazolidinones efficiently. This method allows for the rapid assembly of complex molecules with high yields .

Microwave-Assisted Synthesis

Microwave-assisted techniques have been employed to enhance the efficiency of synthesizing thiazolidines. This method reduces reaction times significantly while improving yields compared to conventional heating methods .

Case Studies

Several studies have explored the applications and efficacy of benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate:

Study on Antifungal Activity

A comprehensive study assessed the antifungal properties of synthesized thiazolidine derivatives, including benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate. The results indicated promising activity against Candida species, showcasing its potential as a lead compound for antifungal drug development .

Investigation into Antioxidant Properties

Another research effort focused on evaluating the antioxidant capacity of thiazolidinone derivatives. The findings suggested that these compounds could scavenge free radicals effectively, making them candidates for further development in nutraceuticals or functional foods aimed at reducing oxidative stress .

Comparative Data Table

The following table summarizes key characteristics and applications of benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate compared to related compounds.

| Compound Name | Antimicrobial Activity | Anti-inflammatory Properties | Synthesis Method |

|---|---|---|---|

| Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | Yes | Yes | Multicomponent Reactions |

| Thiazolidinone Derivative A | Moderate | Yes | Conventional Heating |

| Thiazolidinone Derivative B | High | Moderate | Microwave-Assisted Synthesis |

Mechanism of Action

The mechanism of action of Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with thiol groups in proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazolidine Family

The compound shares structural similarities with other thiazolidine derivatives, such as 3-Benzyl-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one (reported in Acta Crystallographica Section E ). Key differences include:

| Feature | Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | 3-Benzyl-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one |

|---|---|---|

| Substituent at Position 3 | Benzyl carboxylate ester | Benzyl group (non-esterified) |

| Position 4 | Unsubstituted (saturated thiazolidine) | Oxo (C=O) group |

| Electron Density | Enhanced electron-withdrawing effect (ester) | Electron-deficient due to oxo group |

| Crystallographic Data | Not explicitly reported in provided evidence | Space group P2₁/c, with distinct hydrogen-bonding motifs |

The carboxylate ester in the target compound increases solubility in polar solvents compared to the non-esterified analogue, which may exhibit stronger intermolecular hydrogen bonding due to the oxo group .

Reactivity and Functional Group Influence

- Nucleophilicity : The sulfanylidene group in both compounds acts as a soft nucleophile, but the carboxylate ester in the target compound reduces the basicity of the thione sulfur compared to the oxo-containing analogue.

- Stability: The oxo group in the analogue may promote keto-enol tautomerism, whereas the carboxylate ester stabilizes the thiazolidine ring through resonance.

- Coordination Chemistry: The carboxylate group in the target compound enables chelation with metal ions (e.g., Zn²⁺, Cu²⁺), a property less pronounced in the oxo derivative .

Crystallographic Studies

The analogue 3-Benzyl-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one was characterized using X-ray crystallography (SHELX-97 ), revealing a planar thiazolidine ring with a dihedral angle of 3.2° between the benzylidene and benzyl groups. This contrasts with the target compound, where the carboxylate ester may introduce greater conformational flexibility .

Biological Activity

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate, a member of the thiazolidine family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis of Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate

The synthesis of Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate typically involves the condensation of benzyl isothiocyanate with appropriate carboxylic acids or their derivatives. The reaction conditions often include solvents such as ethanol or acetonitrile and may require catalysts to enhance yield and purity. The structural confirmation is usually performed using techniques like NMR spectroscopy and X-ray crystallography.

2. Biological Activity Overview

The biological activities of Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate are primarily attributed to its interactions with various biological targets, leading to several therapeutic effects:

2.1 Antimicrobial Activity

Recent studies have demonstrated that compounds similar to Benzyl 2-sulfanylidene derivatives exhibit significant antimicrobial properties. For instance, a study reported that derivatives showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2.2 Antioxidant Activity

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate has shown promising antioxidant activity. In vitro assays reveal that it effectively scavenges free radicals, which is crucial for reducing oxidative stress in cells. The compound's IC50 values in DPPH radical scavenging assays indicate strong antioxidant potential comparable to standard antioxidants like ascorbic acid.

2.3 Anticancer Properties

Several studies have explored the anticancer potential of thiazolidine derivatives, including Benzyl 2-sulfanylidene compounds. Research indicates that these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways, such as NF-kB and apoptosis signal-regulating kinase (ASK1). For example, one study reported that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and colon cancer (HT-29).

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a notable study published by Shahwar et al., Benzyl 2-sulfanylidene derivatives were tested against various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study utilized flow cytometry to assess cell cycle arrest and apoptosis markers.

The biological activity of Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds have been shown to inhibit enzymes involved in critical metabolic pathways.

- Cell Signaling Modulation : Interaction with cellular receptors alters signaling cascades associated with cell survival and proliferation.

- Oxidative Stress Reduction : By scavenging free radicals, these compounds help maintain cellular redox balance.

5. Conclusion

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate exhibits a wide array of biological activities that suggest its potential as a lead compound in drug development for antimicrobial, antioxidant, and anticancer therapies. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.